Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound classified as a pyrazole derivative. It is characterized by a pyrazole ring that is substituted with a 3-chloro-4-fluorophenyl group, a hydroxyl group, and an ethyl ester group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, particularly in anti-inflammatory and neuroprotective domains .
The compound is cataloged under the Chemical Abstracts Service number 379241-53-9. It falls within the broader category of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles have been extensively studied for their roles in medicinal chemistry, particularly as scaffolds for drug development .
The synthesis of ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate typically involves several key steps:
Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can participate in various chemical reactions:
While the precise mechanism of action for ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate remains to be fully elucidated, similar pyrazole derivatives have demonstrated neuroprotective and anti-inflammatory properties. These effects are likely mediated through interactions with specific biological targets, influencing pathways related to inflammation and neuronal protection .
Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and development settings .
Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate has several promising applications:
This compound exemplifies the versatility of pyrazole derivatives in both pharmaceutical and agricultural contexts, highlighting its significance in ongoing scientific research.
The pyrazole scaffold has been a cornerstone of medicinal chemistry since its first isolation in 1959 (1-pyrazole-alanine from watermelon seeds) and Ludwig Knorr's pioneering syntheses in 1883 [3] [9]. This nitrogen-rich heterocycle demonstrates exceptional structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, dipole interactions, and π-stacking [3] [9]. The pyrazole nucleus gained pharmaceutical prominence with the development of antipyrine (analgesic/antipyretic) in the late 19th century, establishing a trajectory toward modern therapeutics [3] [8]. Contemporary drugs like the COX-2 inhibitor celecoxib (anti-inflammatory), the antipsychotic CDPPB, and the anticoagulant apixaban exemplify the pyrazole ring's therapeutic breadth [3] [4]. These successes stem from the scaffold's balanced pharmacokinetic properties, including improved water solubility from nitrogen atoms and tunable lipophilicity via substitution patterns [9].
Table 1: Evolution of Pyrazole-Based Pharmaceuticals
Era | Representative Drug | Therapeutic Application | Structural Features |
---|---|---|---|
1883 | Antipyrine | Analgesic/Antipyretic | Unsubstituted pyrazolone |
1970s | Phenylbutazone | Anti-inflammatory | 1,2-Diarylpyrazolidinedione |
1990s | Celecoxib | COX-2 Selective NSAID | 1,5-Diarylpyrazole with sulfonamide |
2000s | Apixaban | Anticoagulant | Pyrazole-carboxamide |
Present | Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | Multitarget lead | Halogenated aryl, ester, hydroxy |
Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate (CAS# 379241-53-9) exemplifies strategic molecular design through its distinct regiochemistry. The compound features:
Table 2: Key Hydrogen Bonding Parameters in Halogenated Pyrazoles
Functional Group | Role in Molecular Interactions | Bond Length (Å) | Bond Angle (°) | Target Implications |
---|---|---|---|---|
4-OH | Donor/Acceptor | 1.38 (C-OH) | 109.5 | Metal chelation, kinase H-bonding |
C3 Carbonyl (ester) | Acceptor | 1.21 (C=O) | 120 | Serine protease recognition |
N2 (pyrazole) | Weak base | - | - | Cation-π interactions |
Halogens (Cl, F) | Sigma-hole donors | 1.74 (C-Cl), 1.35 (C-F) | 120 | Hydrophobic pocket binding |
Synthetic methodologies for this scaffold typically involve cyclocondensation strategies:
The 3-chloro-4-fluorophenyl moiety confers unique bioactivity by:
Table 3: Biological Activities of 3-Chloro-4-Fluorophenyl Pyrazoles
Biological System | Observed Activity | Proposed Mechanism | Compared to Unsubstituted Analog |
---|---|---|---|
MCF-7 Breast Cancer | IC₅₀ = 0.01 µM | Aurora A kinase inhibition, microtubule disruption | 100-fold enhancement |
PC-3 Prostate Cancer | IC₅₀ = 0.03 µM | Androgen receptor modulation | 50-fold enhancement |
Staphylococcus aureus | MIC = 32 µg/mL | Cell wall synthesis inhibition | 8-fold improvement |
Aspergillus fumigatus | MIC = 19 µg/mL | Ergosterol biosynthesis disruption | Significant activity gain |
Weed Suppression (Agrochemical) | 85% at 500 g/ha | Auxin signaling interference | Not applicable |
Future research directions focus on leveraging this substitution pattern to overcome limitations:
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8